4,4,5,5-Tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane is a pinacol boronate ester featuring a dioxaborolane core substituted with four methyl groups and a 2,3,6-trichlorophenyl aromatic ring. This compound is structurally characterized by its electron-withdrawing chlorine substituents, which influence its electronic properties and reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings. The trichlorophenyl group enhances stability and modulates steric effects, making it valuable in synthetic organic chemistry for constructing complex aromatic systems .
Properties
Molecular Formula |
C12H14BCl3O2 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H14BCl3O2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(15)10(9)16/h5-6H,1-4H3 |
InChI Key |
OOAPRXDMDXNGIK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4,4,5,5-Tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane
General Synthetic Strategy
The preparation of this compound generally follows the formation of a boronate ester by reacting the corresponding arylboronic acid or aryl halide precursor with pinacol or pinacolato reagents under controlled conditions. The key step involves the formation of the cyclic dioxaborolane ring by condensation of boronic acid functionality with pinacol (2,3-dimethyl-2,3-butanediol).
Specific Synthetic Routes
From 2,3,6-Trichlorophenylboronic Acid and Pinacol
- Reaction : 2,3,6-Trichlorophenylboronic acid is reacted with pinacol in an anhydrous solvent system, typically under inert atmosphere (nitrogen or argon), to prevent hydrolysis.
- Conditions : The reaction is carried out at room temperature or slightly elevated temperatures to facilitate esterification.
- Dehydrating Agent : Sometimes a dehydrating agent or azeotropic removal of water is employed to drive the equilibrium toward boronate ester formation.
- Purification : The product is purified by recrystallization or column chromatography to obtain high purity.
This method is analogous to the preparation of related trichlorophenyl boronate esters such as 4,4,5,5-Tetramethyl-2-(2,4,5-trichlorophenyl)-1,3,2-dioxaborolane, which has been well documented.
From 2,3,6-Trichlorophenyl Halide and Bis(pinacolato)diboron
- Catalyst : Palladium-based catalysts, such as Pd(dppf)Cl2 or Pd(PPh3)4, are used to catalyze the borylation of aryl halides.
- Reagents : Bis(pinacolato)diboron (B2pin2) serves as the boron source.
- Conditions : The reaction is typically conducted in toluene or dioxane at elevated temperatures (80–110 °C) under inert atmosphere for 12–24 hours.
- Base : A base such as potassium acetate or sodium carbonate is often added to facilitate the reaction.
- Outcome : This method allows direct conversion of the aryl halide to the corresponding arylboronate ester without isolating the boronic acid intermediate.
While specific literature on the 2,3,6-trichlorophenyl derivative is limited, analogous syntheses have been reported for similar halogenated phenyl boronate esters, such as 4,4,5,5-Tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane.
Industrial Preparation Considerations
- Scale-Up : Industrial synthesis often employs continuous flow reactors to improve heat and mass transfer, enhancing yield and reproducibility.
- Automation : Automated systems control reaction parameters precisely to optimize reaction time and minimize side reactions.
- Purification : Industrial purification methods include recrystallization from suitable solvents and preparative chromatography to achieve high purity standards.
- Safety : Handling of chlorinated aromatic compounds and organoboron reagents requires strict control of moisture and oxygen to prevent degradation.
Comparative Analysis of Preparation Methods
| Preparation Method | Starting Material | Catalyst/Agent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reaction of 2,3,6-trichlorophenylboronic acid with pinacol | 2,3,6-Trichlorophenylboronic acid | Pinacol, dehydrating agent | Anhydrous, room temp or mild heat | High | Straightforward, requires boronic acid precursor |
| Palladium-catalyzed borylation of 2,3,6-trichlorophenyl halide | 2,3,6-Trichlorophenyl chloride/bromide | Pd catalyst, B2pin2, base | 80–110 °C, inert atmosphere | Moderate to high | Avoids isolation of boronic acid, suitable for halides |
Summary Table of Key Physical and Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C12H15BCl3O2 (approximate) |
| Molecular Weight | ~295 g/mol (estimated) |
| Solubility | Soluble in organic solvents |
| Stability | Stable under anhydrous conditions |
| Hazard Classification | Requires careful handling due to chlorinated aromatic content |
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming boronic acids or other oxidized boron species.
Reduction: Reduction reactions may convert the boron center to a borohydride or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while substitution reactions could form various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4,4,5,5-Tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane is used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology and Medicine
While specific applications in biology and medicine are less common, boron-containing compounds are sometimes explored for their potential in drug delivery and as enzyme inhibitors.
Industry
In industry, this compound might be used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane exerts its effects typically involves the formation of boron-carbon bonds. The boron atom can act as a Lewis acid, facilitating various chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pinacol boronate esters, focusing on substituent effects, reactivity, and applications.
Substituent Position and Halogenation Effects
- 4,4,5,5-Tetramethyl-2-(2,4,5-trichlorophenyl)-1,3,2-dioxaborolane Structural Difference: Chlorine substituents at positions 2,4,5 instead of 2,3,4. However, the electron-withdrawing nature of chlorine remains comparable . Hazard Profile: Classified with warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335) .
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Functional Group Variations
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane
Alkyl and Alkenyl Derivatives
- 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane Structural Difference: Phenethyl (alkyl-aromatic) substituent. Impact: Increased hydrophobicity improves solubility in non-polar solvents. However, the absence of electron-withdrawing groups reduces reactivity in Suzuki couplings compared to halogenated analogs .
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane
Reactivity and Catalytic Selectivity
- HBpin vs. B2pin2 in C-H Borylation :
Data Tables
Table 1: Comparative Properties of Selected Dioxaborolane Derivatives
Table 2: Reaction Yields and Conditions
Q & A
Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves reacting 2,3,6-trichlorophenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrative conditions. Key steps include:
- Catalytic Acid Use : A Lewis acid catalyst (e.g., BF₃·OEt₂) facilitates esterification.
- Solvent Selection : Anhydrous toluene or THF minimizes hydrolysis of the boronate ester .
- Temperature Control : Reactions are conducted under reflux (110–120°C) for 12–24 hours, monitored by TLC or NMR for completion.
Optimization Tips : - Use molecular sieves to absorb water and shift equilibrium toward product formation.
- Purify via column chromatography (hexane/ethyl acetate) or recrystallization from ethanol to achieve >95% purity .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions, and what are common challenges in catalytic efficiency?
Methodological Answer: The compound acts as a boronate ester partner in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Key considerations:
- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (K₂CO₃ or CsF) in DMF/H₂O or THF.
- Substrate Limitations : Electron-deficient aryl chlorides may require higher catalyst loading (2–5 mol%) due to slower oxidative addition .
Challenges : - Competitive Protodeboronation : Minimize by using degassed solvents and inert atmospheres.
- Steric Hindrance : The 2,3,6-trichlorophenyl group may reduce coupling efficiency with bulky partners; pre-activation via microwave-assisted heating (80–100°C) can improve yields .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- ¹¹B NMR : A singlet near δ 30–32 ppm confirms boronate ester formation .
- ¹H/¹³C NMR : Peaks for pinacol methyl groups (δ 1.0–1.3 ppm, ¹H; δ 24–26 ppm, ¹³C) and aryl protons (δ 6.8–7.5 ppm, ¹H) validate structure .
- Mass Spectrometry (HRMS) : Exact mass matching [M+H]⁺ or [M+Na]⁺ confirms molecular formula (e.g., C₁₂H₁₅BCl₃O₂ requires m/z 327.01).
Advanced Research Questions
Q. How do electronic and steric effects of the 2,3,6-trichlorophenyl substituent influence reactivity in cross-coupling vs. analogous derivatives?
Methodological Answer: The trichlorophenyl group’s electron-withdrawing nature enhances electrophilicity but introduces steric constraints. Comparative studies with derivatives (e.g., dichloro- or fluoro-substituted analogs) reveal:
- Reactivity Trends : Electron-deficient aryl boronate esters undergo faster transmetallation but may suffer from instability under basic conditions .
- Steric Impact : Ortho-chlorine atoms hinder coupling with bulky substrates; computational DFT studies can model transition-state geometries to predict reactivity .
Q. Table 1: Comparative Reactivity of Substituted Arylboronate Esters
| Substituent Pattern | Coupling Yield (%)* | Optimal Catalyst Loading (mol%) |
|---|---|---|
| 2,3,6-Trichloro | 65–75 | 3–5 |
| 3,5-Dichloro | 85–90 | 1–2 |
| 2-Fluoro | 70–80 | 2–3 |
| *Conditions: Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C, 12h . |
Q. What strategies mitigate decomposition or side reactions during storage or catalytic applications?
Methodological Answer:
- Storage : Store under argon at –20°C in amber vials to prevent photodegradation and hydrolysis.
- In Situ Generation : Prepare the boronate ester immediately before use to avoid prolonged exposure to moisture .
- Stabilizers : Add radical inhibitors (e.g., BHT) to suppress oxidative degradation during reactions .
Q. How can mechanistic studies (e.g., kinetic isotope effects, Hammett analysis) elucidate the role of this compound in cross-coupling mechanisms?
Methodological Answer:
- Hammett Analysis : Correlate substituent σₚ values with reaction rates to determine electronic effects on transmetallation.
- Kinetic Profiling : Monitor intermediates via in situ IR or NMR to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .
- Isotope Labeling : Use deuterated solvents (e.g., DMF-d₇) to trace proton transfer pathways during base-mediated activation .
Q. What advanced analytical methods resolve purity issues or trace impurities in synthesized batches?
Methodological Answer:
- HPLC-MS : C18 reverse-phase columns (ACN/water gradient) detect chlorinated byproducts (e.g., hydrolyzed boronic acids).
- X-ray Crystallography : Single-crystal analysis confirms structural integrity and identifies polymorphic forms .
- Elemental Analysis : Verify boron and chlorine content (±0.3% deviation) to ensure stoichiometric purity .
Contradictions and Open Research Questions
- Data Discrepancy : Some studies report lower yields for trichlorophenyl derivatives compared to dichloro analogs, conflicting with theoretical predictions of enhanced reactivity. This may arise from unaccounted steric factors or solvent effects .
- Unresolved Challenge : The compound’s limited solubility in non-polar solvents complicates its use in large-scale reactions. Research into co-solvent systems (e.g., DMSO/toluene) is ongoing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
